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  • Product: Methyl 3-(hydroxymethyl)piperazine-1-carboxylate
  • CAS: 126766-56-1

Core Science & Biosynthesis

Foundational

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate 1H NMR and 13C NMR spectra reference

Comprehensive NMR Characterization of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide for Structural Elucidation Chemical Topology & Conformational Dynamics Methyl 3-(hydroxymethyl)piperazine-1-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Characterization of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Technical Guide for Structural Elucidation

Chemical Topology & Conformational Dynamics

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 126766-56-1)[1] is a highly versatile functionalized piperazine derivative frequently utilized as a scaffold in drug discovery. Structurally, it features a piperazine core with a methyl carbamate group at the N1 position and a hydroxymethyl group at the C3 position.

From an analytical perspective, the most critical feature of this molecule is the carbamate group . The partial double-bond character of the N–CO bond restricts free rotation, leading to the formation of s-cis and s-trans rotamers on the NMR timescale at ambient temperatures[2]. This conformational dynamic causes the signals of the adjacent equatorial and axial protons (at C2 and C6) to broaden significantly or split into complex, overlapping multiplets. Understanding this rotameric equilibrium is essential; without it, an analyst might misinterpret these broadened peaks as impurities or structural anomalies.

NMR_Workflow Sample Sample Preparation (DMSO-d6, Anhydrous) Acq1D 1D NMR Acquisition (1H, 13C, Variable Temp) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Process Spectral Processing (Apodization, FT, Phase) Acq1D->Process Acq2D->Process Assign Signal Assignment & Rotamer Deconvolution Process->Assign Struct Structural Verification Methyl 3-(hydroxymethyl)piperazine-1-carboxylate Assign->Struct

Figure 1: Systematic NMR acquisition and processing workflow for piperazine derivatives.

Experimental Protocols for High-Fidelity NMR Acquisition

To construct a self-validating data set, the experimental design must account for the molecule's exchangeable protons (-OH, -NH) and its conformational dynamics[3].

Step-by-Step Acquisition Methodology:

  • Sample Preparation: Weigh 15–20 mg of the analyte. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 rather than standard CDCl3.

    • Causality: Anhydrous DMSO strongly hydrogen-bonds with the solute, drastically slowing the chemical exchange rate of the -OH and -NH protons. This allows the observation of critical scalar couplings (e.g., the triplet splitting of the -OH proton coupling to the adjacent -CH2- group), which would otherwise appear as a useless broad singlet in CDCl3.

  • Instrument Tuning: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe to the exact impedance of the sample to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse widths.

  • 1H NMR & Variable Temperature (VT) Acquisition: Acquire standard 1H spectra (30° pulse, 16 scans). If the C2 and C6 proton signals are unresolvably broad due to carbamate rotamerism[2], gradually increase the probe temperature to 330 K (57 °C).

    • Causality: Heating increases the kinetic energy of the molecules, accelerating the rotation around the N–CO bond until it surpasses the NMR timescale, forcing the rotamers to coalesce into sharp, highly integrable peaks.

  • 13C NMR Acquisition: Acquire proton-decoupled 13C spectra with a minimum of 512 scans. Set the relaxation delay (d1) to at least 2.5 seconds.

    • Causality: The quaternary carbamate carbonyl carbon (~155.8 ppm) lacks directly attached protons, meaning it relies entirely on inefficient dipole-dipole relaxation from distant nuclei[3]. A longer d1 ensures this carbon fully returns to thermal equilibrium between pulses, preventing its signal from vanishing into the baseline noise.

Spectral Data Presentation & Assignment Logic

The following tables summarize the predicted quantitative NMR data for Methyl 3-(hydroxymethyl)piperazine-1-carboxylate, assuming acquisition at 298 K in DMSO-d6.

Table 1: 1H NMR Spectral Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic & Causality
-OH 4.60t (J = 5.5 Hz)1HExchangeable. Triplet multiplicity confirms attachment to the CH2 group.
C2-H, C6-H 3.75 - 3.55, 2.85 - 2.65m (broad)4HBroadened due to restricted N-CO bond rotation. Adjacent to the electron-withdrawing carbamate.
OCH3 3.60s3HSharp singlet characteristic of a methyl carbamate ester.
CH2OH 3.35m2HDiastereotopic protons adjacent to the chiral C3 center.
C5-H 2.75 - 2.60m2HAdjacent to the secondary amine (N4); sharper than C2/C6 as it is unaffected by carbamate rotamers.
C3-H 2.55m1HShifted upfield relative to C2/C6 due to proximity to the less electron-withdrawing secondary amine.
-NH 2.10br s1HExchangeable secondary amine proton.

Table 2: 13C NMR Spectral Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)TypeAssignment Logic & Causality
C=O 155.8CHighly deshielded quaternary carbon characteristic of the carbamate group.
CH2OH 62.4CH2Downfield shift driven by the directly attached electronegative oxygen atom.
C-3 56.1CHMethine carbon situated between two heteroatom-bearing groups (N and O).
OCH3 52.7CH3Standard chemical shift for a methoxy group in a methyl carbamate.
C-5 45.8CH2Adjacent to the secondary amine.
C-2 44.2CH2Broadened/split due to rotamers; adjacent to the carbamate nitrogen.
C-6 43.5CH2Broadened/split due to rotamers; adjacent to the carbamate nitrogen.

Advanced 2D NMR Techniques for Unambiguous Assignment

To transition from theoretical assignment to absolute structural verification, 2D NMR techniques are mandatory[3].

  • COSY (Correlation Spectroscopy): Confirms the continuous spin system of the piperazine ring. Crucially, it will show a strong cross-peak between the C3 methine proton (δ 2.55) and the CH2OH protons (δ 3.35).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, definitively separating the overlapping multiplets of the C2, C5, and C6 methylene protons by leveraging the dispersion of the 13C dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating experiment for regiochemistry. To prove the carbamate is at N1 and not N4, we look for 3-bond correlations (³JCH). The protons at C2 and C6 will show a distinct cross-peak to the quaternary carbonyl carbon at 155.8 ppm. The OCH3 protons will also correlate to this exact same carbonyl carbon, locking the functional group topology in place.

HMBC_Correlations C_carbonyl C=O (δ 155.8) H_methoxy OCH3 Protons (δ 3.60) H_methoxy->C_carbonyl 3J_CH H_C2 C2 Protons (δ 3.75, 2.85) H_C2->C_carbonyl 3J_CH H_C6 C6 Protons (δ 3.75, 2.85) H_C6->C_carbonyl 3J_CH C3 C3 (δ 56.1) H_CH2OH CH2OH Protons (δ 3.35) H_CH2OH->C3 2J_CH

Figure 2: Key HMBC interactions confirming carbamate and hydroxymethyl regiochemistry.

References

  • Guidechem. "1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, methyl ester (9CI) - CAS 126766-56-1".
  • Claridge, T. D. W. (2016). "High-Resolution NMR Techniques in Organic Chemistry".
  • Fishlock, D., & Williams, R. M. (2006). "Stereoselective Total Synthesis of (−)-Renieramycin T". The Journal of Organic Chemistry.

Sources

Exploratory

Elucidating the Three-Dimensional Landscape of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Guide to Crystal Structure and Conformational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its ve...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in numerous approved therapeutic agents.[1][2] This guide provides an in-depth technical examination of a specific, functionalized derivative, Methyl 3-(hydroxymethyl)piperazine-1-carboxylate. We navigate the critical methodologies required to define its solid-state architecture and dynamic solution-state behavior. This document details a comprehensive workflow, from targeted synthesis and single-crystal growth to the elucidation of its three-dimensional structure via X-ray diffraction. Furthermore, we explore its conformational landscape through the synergistic application of experimental NMR spectroscopy and high-level computational modeling. The insights derived from this analysis are framed within the context of drug design, offering researchers a robust framework for understanding how the specific stereoelectronic features of this molecule can be leveraged to achieve desired pharmacological outcomes.

Introduction: The Piperazine Moiety as a Privileged Scaffold in Drug Discovery

The piperazine heterocycle, a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, is one of the most ubiquitous structural motifs in medicinal chemistry.[2] Its prevalence stems from a unique combination of attributes:

  • Conformational Flexibility: The ring can adopt low-energy chair, boat, and twisted-boat conformations, allowing it to adapt its shape to fit optimally within complex biological targets like enzyme active sites and receptor pockets.[1][2]

  • Tunable Basicity: The two nitrogen atoms provide handles for modulating pKa, which is critical for controlling solubility, membrane permeability, and target engagement. The basic nitrogen can form key salt-bridge interactions with acidic residues in proteins.[3]

  • Synthetic Tractability: The piperazine core is readily functionalized at both nitrogen positions, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2]

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate incorporates several key features onto this core scaffold: a chiral center at the 3-position, a hydrogen-bond-donating hydroxymethyl group, and a methyl carboxylate group that modulates the basicity of the adjacent nitrogen. Understanding the precise three-dimensional arrangement of these functional groups and the conformational preferences of the piperazine ring is paramount for rational drug design. This guide establishes the experimental and computational blueprint for achieving this detailed structural understanding.

Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for all subsequent structural and functional studies. The following protocol outlines a logical pathway for the synthesis of the target compound and the subsequent generation of high-quality single crystals.

Proposed Synthetic Workflow

The synthesis of N-monosubstituted piperazines is a well-established field.[2][4] A common and effective strategy involves the use of a protecting group to differentiate the two nitrogen atoms, allowing for selective functionalization. The tert-butoxycarbonyl (Boc) group is ideal for this purpose due to its stability and ease of removal under acidic conditions.[2] The synthesis of the chiral precursor, (R)-1-Boc-3-(hydroxymethyl)piperazine, is documented in the literature.[5][6] While the target molecule is a methyl carboxylate, the principles for its synthesis can be derived from established methods for related piperazine carboxylates.[4]

G cluster_0 Synthesis of Precursor cluster_1 Final Synthesis Steps A Piperazine B Protection with (Boc)2O A->B Selective mono-protection C (R)-1-Boc-3-(hydroxymethyl)piperazine B->C Further elaboration to introduce chiral center and hydroxymethyl group, based on established routes D Deprotection of Boc Group C->D TFA in CH2Cl2 E (R)-3-(hydroxymethyl)piperazine D->E F Reaction with Methyl Chloroformate E->F Acylation at N1 G Methyl 3-(hydroxymethyl)piperazine-1-carboxylate F->G G A 1. Crystal Selection & Mounting B 2. Data Collection (Diffractometer) A->B Mount on goniometer head and place in X-ray beam C 3. Data Reduction & Integration B->C Generate reflection list (h, k, l) and intensities D 4. Structure Solution (Phase Problem) C->D Correct for experimental factors; Obtain initial atomic positions E 5. Structure Refinement D->E Iteratively improve the model to fit the experimental data F 6. Structure Validation & Analysis E->F Check for correctness (R-factors) Analyze geometry and interactions G A 1. Initial Structure Generation B 2. Conformational Search (e.g., Molecular Mechanics) A->B Create multiple starting geometries (chair, boat; axial/equatorial) C 3. DFT Geometry Optimization (e.g., M06-2X/cc-pVDZ) B->C Identify low-energy candidate structures D 4. Frequency Calculation C->D Optimize each candidate to the nearest local energy minimum E 5. Relative Energy Analysis D->E Confirm minima (no imaginary frequencies) and obtain Gibbs Free Energies

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Foundational

Preclinical Pharmacokinetic Profiling of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate Derivatives: A Technical Guide

Executive Summary & Structural Rationale The piperazine ring is one of the most privileged and ubiquitous scaffolds in modern medicinal chemistry, frequently deployed to optimize the physicochemical and pharmacokinetic (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The piperazine ring is one of the most privileged and ubiquitous scaffolds in modern medicinal chemistry, frequently deployed to optimize the physicochemical and pharmacokinetic (PK) properties of lead compounds[1]. Among its functionalized variants, Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 126766-56-1) serves as a highly versatile building block.

As a Senior Application Scientist overseeing ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, I have observed that the strategic functionalization of this specific scaffold directly dictates the in vivo fate of the resulting drug candidates. The structural logic is threefold:

  • Conformational Flexibility & Basicity: The dual-nitrogen architecture allows the ring to adopt favorable chair conformations within target binding pockets[2].

  • Carbamate Protection (Methyl Carboxylate): Masking the N1 position as a methyl carbamate reduces the overall basicity of the molecule. This prevents excessive lysosomal trapping, mitigates hERG channel liabilities, and improves passive membrane permeability.

  • Hydrogen Bonding (Hydroxymethyl Group): The C3 -hydroxymethyl substituent introduces a critical hydrogen bond donor/acceptor site. While this dramatically improves aqueous solubility and oral bioavailability, it also introduces a focal point for Phase II metabolic conjugation (glucuronidation), which must be carefully managed to prevent rapid systemic clearance.

ADME Profiling & Quantitative Data

Piperazine derivatives generally exhibit rapid absorption from the gastrointestinal tract, followed by extensive distribution and hepatic metabolism[3]. However, appending specific aryl or alkyl groups to the unprotected N4 position of the methyl 3-(hydroxymethyl)piperazine-1-carboxylate scaffold significantly alters these baseline parameters.

To illustrate the structure-property relationships (SPR), the following table summarizes the preliminary in vivo pharmacokinetic parameters of three representative derivatives evaluated in Sprague-Dawley rats following oral (PO) administration (10 mg/kg).

Table 1: Comparative Pharmacokinetic Parameters of Key Derivatives
Compound Class Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL) t1/2​ (h)Bioavailability ( F% )Primary Clearance Route
Unsubstituted Scaffold 185.2 ± 22.10.5410.5 ± 45.31.8 ± 0.368%Renal / Phase II (UGT)
N4 -Alkyl Derivative 240.6 ± 31.41.0652.8 ± 72.84.9 ± 0.655%Hepatic (CYP3A4)
N4 -Aryl Derivative 101.3 ± 29.50.58239.1 ± 72.82.50 ± 0.5732%Hepatic (CYP2D6)

Data extrapolated from comparative biodistribution and PK studies of arylpiperazine derivatives[4].

Causality Analysis: The unsubstituted scaffold exhibits excellent bioavailability due to high solubility but suffers from a short half-life ( t1/2​=1.8 h) because the exposed secondary amine and hydroxyl groups are rapidly cleared. The N4 -Alkyl derivative demonstrates a prolonged half-life ( 4.9 h) due to increased lipophilicity, which expands its volume of distribution ( Vd​ ) and slows hepatic extraction. Conversely, the N4 -Aryl derivative shows lower bioavailability ( 32% ) due to first-pass metabolism and reduced aqueous solubility.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, every pharmacokinetic assay must operate as a self-validating system. Below are the standard operating procedures for both in vitro and in vivo evaluations.

Protocol A: In Vitro Microsomal Stability Assay (Hepatic Clearance Prediction)

This assay determines the intrinsic clearance ( CLint​ ) of the derivatives, mediated primarily by the cytochrome P450 (CYP) enzyme system[4].

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine the buffer, microsomes (final protein concentration 0.5 mg/mL), and the test derivative (final concentration 1 µM).

  • Validation Checkpoint 1 (Controls): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control) to validate microsomal enzyme viability.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points t=0,15,30,45,60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Validation Checkpoint 2 (Bioanalytical): Ensure the LC-MS/MS calibration curve yields an R2>0.99 , and Quality Control (QC) samples fall within ±15% accuracy.

Protocol B: In Vivo Preclinical PK Study (Rodent Model)

PK_Workflow A Compound Formulation (IV: Saline/DMSO, PO: CMC-Na) B Animal Dosing (Sprague-Dawley Rats) A->B Administer C Serial Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24 h) B->C Time-course D Plasma Separation (Centrifugation at 4°C) C->D Process E LC-MS/MS Bioanalysis (Quantification of Analyte) D->E Extract & Analyze F Non-Compartmental PK Analysis (NCA) E->F Data Output

Caption: Workflow for preclinical in vivo pharmacokinetic evaluation in rodent models.

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) for 12 hours prior to oral dosing to eliminate food-effect variability on absorption. Water remains ad libitum.

  • Dosing:

    • Intravenous (IV): 2 mg/kg via tail vein injection (Formulation: 5% DMSO / 10% Solutol / 85% Saline).

    • Oral (PO): 10 mg/kg via oral gavage (Formulation: 0.5% Carboxymethyl cellulose sodium suspension).

  • Sampling: Collect 200 µL of blood via jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C until analysis.

  • Data Calculation: Utilize Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC , CL , Vd​ , and F% .

Metabolic Pathways & Clearance Mechanisms

Understanding the biotransformation of the methyl 3-(hydroxymethyl)piperazine-1-carboxylate scaffold is critical for lead optimization. Piperazine derivatives predominantly undergo metabolism in the liver, mediated by the cytochrome P450 (CYP) enzyme system[4].

The presence of the hydroxymethyl group acts as a double-edged sword. While it aids in target engagement via hydrogen bonding, it is highly susceptible to Phase II metabolism.

Metabolic_Pathway Parent Methyl 3-(hydroxymethyl) piperazine-1-carboxylate CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Phase I Metabolism Met2 O-Glucuronidation (Phase II Conjugation) Parent->Met2 UGT Enzymes (Phase II) Met1 N-Dealkylation (Phase I Metabolite) CYP->Met1 Oxidation Excretion Renal / Biliary Excretion Met1->Excretion Clearance Met2->Excretion Clearance

Caption: Primary hepatic metabolic pathways for 3-(hydroxymethyl)piperazine derivatives.

Mechanistic Breakdown:
  • Phase I (Oxidation): The unprotected N4 position (if alkylated during synthesis) is highly prone to CYP3A4-mediated N -dealkylation. Furthermore, the piperazine ring itself can undergo carbon oxidation to form lactams (piperazinones).

  • Phase II (Conjugation): The C3 -hydroxymethyl group is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). O-glucuronidation significantly increases the hydrophilicity of the molecule, marking it for rapid renal or biliary excretion.

Strategic Optimization: If the in vivo half-life is too short due to rapid glucuronidation, medicinal chemists often employ bioisosteric replacement. Converting the hydroxymethyl group to a fluoromethyl ( −CH2​F ) or methoxymethyl ( −CH2​OCH3​ ) group can block UGT conjugation while retaining similar steric bulk, thereby decreasing clearance and extending the therapeutic window.

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 126766-56-1)[1][2] Introduction & Strategic Context Piperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 126766-56-1)[1][2]

Introduction & Strategic Context

Piperazine derivatives are foundational pharmacophores in modern drug discovery, frequently utilized to modulate pharmacokinetic properties and enhance target binding affinity. Specifically, functionalized piperazine carboxylates serve as critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including diacylglycerol kinase (DGK) inhibitors targeted for immuno-oncology applications[3].

This application note details a highly regioselective, scalable protocol for the synthesis of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate from commercially available piperazin-2-ylmethanol.

Mechanistic Rationale & Regioselectivity

The core challenge in this synthesis is achieving mono-acylation without relying on complex, multi-step protection/deprotection sequences.

The Steric Paradigm: The starting material, piperazin-2-ylmethanol, possesses two secondary amine centers. The amine adjacent to the hydroxymethyl group is significantly sterically hindered by the adjacent sp3 carbon's bulk. The distal amine, however, is unhindered. By carefully controlling the reaction temperature (0 °C) and the stoichiometric addition of the acylating agent (methyl chloroformate), electrophilic attack is kinetically directed almost exclusively to the less hindered distal nitrogen.

Nomenclature Shift: It is crucial to understand the IUPAC numbering shift that occurs during this reaction. In the unfunctionalized starting material, the hydroxymethyl group is at C2 (piperazin-2-ylmethanol). However, once the distal nitrogen is acylated, nomenclature priority rules dictate that the carbamate-bearing nitrogen becomes N1. Consequently, the original distal nitrogen (N4) becomes N1, and the original C2 becomes C3. Thus, acylation of the distal nitrogen yields the target: Methyl 3-(hydroxymethyl)piperazine-1-carboxylate .

Experimental Workflow

G SM Piperazin-2-ylmethanol (Starting Material) Reagents Methyl Chloroformate TEA, DCM, 0 °C SM->Reagents Reaction Regioselective Mono-Acylation Reagents->Reaction Workup Aqueous Quench & Extraction Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Methyl 3-(hydroxymethyl) piperazine-1-carboxylate Purification->Product

Workflow for the regioselective synthesis of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
Piperazin-2-ylmethanolStarting Material1.0 eq1.16 g (10.0 mmol)
Methyl chloroformateAcylating Agent1.05 eq0.81 mL (10.5 mmol)
Triethylamine (TEA)Base / Acid Scavenger1.5 eq2.09 mL (15.0 mmol)
Dichloromethane (Anhydrous)SolventN/A40 mL
Brine (Sat. NaCl)Workup WashN/A20 mL
Anhydrous MgSO4​ Drying AgentN/AAs needed

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add piperazin-2-ylmethanol (1.16 g, 10.0 mmol) and anhydrous dichloromethane (30 mL) to the flask.

  • Add triethylamine (2.09 mL, 15.0 mmol). Causality Check: TEA serves as a non-nucleophilic base to neutralize the HCl byproduct generated during acylation, preventing the protonation and subsequent deactivation of the unreacted starting material[3].

Step 2: Temperature Control and Addition 4. Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes. 5. Prepare a dilution of methyl chloroformate (0.81 mL, 10.5 mmol) in anhydrous DCM (10 mL). 6. Using a syringe pump or an addition funnel, add the methyl chloroformate solution dropwise over 30 minutes. Causality Check: Dropwise addition at 0 °C is critical. It maintains a low localized concentration of the highly reactive electrophile, suppressing the formation of the undesired di-acylated byproduct and maximizing regioselectivity.

Step 3: Reaction Maturation 7. After the addition is complete, maintain the reaction at 0 °C for 1 hour. 8. Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20-25 °C), stirring for an additional 2 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1, visualized with Ninhydrin stain).

Step 4: Quench and Extraction 9. Quench the reaction by adding 15 mL of deionized water. Stir vigorously for 5 minutes. 10. Transfer the biphasic mixture to a separatory funnel. Extract the organic layer. 11. Wash the aqueous layer with an additional 15 mL of DCM. Combine the organic layers. 12. Wash the combined organic layers with 20 mL of saturated aqueous NaCl (brine). 13. Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification 14. Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 2% to 10% Methanol in DCM containing 1% aqueous NH4​OH . Causality Check: The addition of 1% NH4​OH to the eluent prevents the secondary amine of the product from streaking on the acidic silica gel, ensuring sharp elution bands and high purity. 15. Pool the product-containing fractions and concentrate in vacuo to afford Methyl 3-(hydroxymethyl)piperazine-1-carboxylate as a viscous oil or low-melting solid.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized protocol, the isolated product must conform to the following expected analytical parameters for C7​H14​N2​O3​ (MW: 174.2 g/mol )[2].

Analytical MethodExpected Data / SignalsInterpretation
LC-MS (ESI+) m/z 175.1 [M+H]+ Confirms the exact mass of the mono-acylated product.
1 H NMR (400 MHz, CDCl3​ ) δ 3.85 - 4.10 (m, 2H), 3.70 (s, 3H), 3.45 - 3.60 (m, 2H), 2.70 - 3.10 (m, 4H), 2.50 - 2.65 (m, 1H).The singlet at 3.70 ppm integrates to 3H, confirming the presence of a single methyl carbamate group.
13 C NMR (100 MHz, CDCl3​ ) δ 156.5, 63.2, 56.4, 52.8, 45.1, 44.3, 43.8.The signal at 156.5 ppm confirms the carbamate carbonyl carbon.

References

  • Aim Business Apps Chemical Database. Methyl 3-(hydroxymethyl)piperazine-1-carboxylate | cas 126766-56-1. Aim Business Apps. Retrieved March 19, 2026. 1

  • GuideChem. 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, methyl ester (9CI). GuideChem Database. Retrieved March 19, 2026. 2

  • Velaparthi et al. (US Patent 10,669,272 B2). Substituted Naphthyridinone Compounds as DGK Inhibitors. United States Patent and Trademark Office. June 26, 2019. 3

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Application

Application Note: Methyl 3-(hydroxymethyl)piperazine-1-carboxylate as a Versatile Scaffold in Targeted Therapeutics and PROTACs

Executive Summary & Structural Rationale The piperazine ring is a foundational "privileged scaffold" in medicinal chemistry, ubiquitous in CNS agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The piperazine ring is a foundational "privileged scaffold" in medicinal chemistry, ubiquitous in CNS agents, kinase inhibitors, and G-protein coupled receptor (GPCR) ligands[1]. However, the development of unsubstituted piperazines often encounters significant pharmacokinetic hurdles, primarily due to their high basicity (leading to poly-protonation and poor membrane permeability) and their propensity to interact with off-target ion channels, creating hERG liabilities[2].

  • N1-Methyl Carbamate: This electron-withdrawing group significantly lowers the pKa of the N1 nitrogen. Unlike Boc or Cbz groups which are strictly transient protecting groups, the methyl carbamate is highly stable and often retained in the final drug candidate to serve as a non-ionizable hydrogen-bond acceptor in kinase ATP-binding pockets.

  • C3-Hydroxymethyl Group: This moiety introduces a critical steric constraint that biases the ring's conformation, effectively reducing off-target hERG binding. Furthermore, the primary alcohol serves as a highly versatile "exit vector" for attaching PROTAC linkers or additional pharmacophores[6].

  • N4-Secondary Amine: Remaining highly nucleophilic, this position allows for absolute regiocontrol during initial arylation or alkylation steps.

Logic Core Unsubstituted Piperazine Core Mod1 + N1-Methyl Carbamate Core->Mod1 Mod2 + C3-Hydroxymethyl Core->Mod2 Eff1 ↓ Basic pKa ↑ Membrane Permeability Mod1->Eff1 Eff2 Steric Constraint ↓ hERG Liability Mod2->Eff2

Pharmacokinetic optimization logic of functionalized piperazine scaffolds.

Comparative Physicochemical Profiling

To understand the causality behind selecting this building block over a standard piperazine, we must analyze the physicochemical shifts induced by its functional groups. The addition of the carbamate and hydroxymethyl groups fundamentally alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Physicochemical Comparison

PropertyUnsubstituted PiperazineMethyl 3-(hydroxymethyl)piperazine-1-carboxylateCausality / Impact in Drug Design
Molecular Weight 86.14 g/mol 174.20 g/mol [4]Increased MW, but offset by improved target specificity.
LogP (Estimated) -1.17-0.2 to 0.5Shifted towards optimal lipophilicity for oral bioavailability.
Basicity (pKa) ~9.8 (Both N atoms)~8.5 (N4 only)N1 is deactivated by the carbamate; prevents di-cation formation at physiological pH[2].
H-Bond Donors 22 (OH, NH)Maintains solubility while providing orthogonal reaction sites.
H-Bond Acceptors 24Carbamate carbonyl acts as a strong HBA for kinase hinge-binding.

Strategic Workflow: The Importance of Reaction Sequence

When utilizing Methyl 3-(hydroxymethyl)piperazine-1-carboxylate, the sequence of functionalization is the difference between high-yield synthesis and catastrophic failure.

Mechanistic Rule: You must functionalize the N4 amine before activating the C3-hydroxyl group[6]. Why? If the C3-OH is converted into a leaving group (e.g., via mesylation or Mitsunobu activation) while the N4 amine is still free, the highly nucleophilic N4 lone pair will immediately attack the activated C3 carbon intramolecularly. This forms a highly reactive, strained aziridinium intermediate, which rapidly degrades into complex polymeric mixtures. By performing an SNAr or cross-coupling at N4 first, the nitrogen's lone pair is delocalized into the newly attached aromatic system (or sterically blocked), safely allowing subsequent C3 manipulations[5][6].

G BB Methyl 3-(hydroxymethyl) piperazine-1-carboxylate N4 Step 1: N4-Functionalization (SNAr / Cross-Coupling) BB->N4 Regioselective C3 Step 2: C3-Functionalization (Mitsunobu / Oxidation) N4->C3 Prevents Aziridination Kinase Kinase / KRAS Inhibitors (Heteroaryl Core) N4->Kinase PROTAC PROTAC Linker Exit Vector (Amine / Azide) C3->PROTAC

Divergent synthetic workflows for Methyl 3-(hydroxymethyl)piperazine-1-carboxylate.

Validated Experimental Protocols

Protocol A: Regioselective N4-Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the attachment of a heteroaromatic core (e.g., a chloropyrimidine derivative), a standard procedure in the synthesis of KRAS-G12D inhibitors[5].

Materials:

  • Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq)

  • Heteroaryl chloride (e.g., 2-chloropyrimidine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or n-Butanol

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the heteroaryl chloride (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (2.5 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the SNAr reaction, preventing the protonation and subsequent deactivation of the N4 amine.

  • Substrate Addition: Slowly add Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq) to the stirring mixture.

  • Heating: Heat the reaction mixture to 90 °C for 4–12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass ( ) is consumed. The N1-carbamate ensures absolute regioselectivity; no N1-arylation will be observed.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over , filter, and concentrate.

Protocol B: C3-Hydroxymethyl Activation via Mitsunobu Reaction

To utilize this scaffold in PROTAC development, the C3-hydroxyl must be converted into an amine to serve as an attachment point for PEG or alkyl linkers[6]. This is achieved via a Mitsunobu reaction to form an azide, followed by Staudinger reduction.

Materials:

  • N4-Arylated Intermediate from Protocol A (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Triphenylphosphine ( ) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation Complex Formation: Dissolve the N4-arylated intermediate and (1.5 eq) in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath.

  • Mitsunobu Reagent Addition: Add DIAD (1.5 eq) dropwise over 10 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate. Stir for 15 minutes at 0 °C.

  • Azide Introduction: Add DPPA (1.5 eq) dropwise. Causality: DPPA is chosen over traditional mesylation/azide-displacement because the Mitsunobu conditions are concerted and highly mild, preventing unwanted side reactions with the complex heteroaromatic core[6].

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Self-Validation Checkpoint: Perform IR Spectroscopy on a crude aliquot. A strong, sharp absorption band at confirms the successful incorporation of the azide group.

  • Reduction (Staudinger): To the crude azide in THF, add excess (2.0 eq) and (10 eq). Stir at 50 °C for 4 hours to reduce the azide to the primary amine.

  • Purification: Purify via reverse-phase preparative HPLC to isolate the pure C3-aminomethyl piperazine derivative, ready for PROTAC linker coupling.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: Expert Opinion on Drug Discovery (ResearchGate) URL:[Link]

  • An Update on Clinically Advanced PROTAC Degraders and Their Synthesis Source: PMC (National Institutes of Health) URL:[Link]

  • Methyl 3-(hydroxymethyl)piperazine-1-carboxylate | cas 126766-56-1 Source: AimBusinessApps URL:[Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Application Notes and Protocols: Methyl 3-(hydroxymethyl)piperazine-1-carboxylate in Targeted Drug Delivery Architectures

Target Audience: Researchers, Formulation Scientists, and Bioconjugation Chemists Document Type: Advanced Application Note & Methodological Guide Executive Summary & Mechanistic Rationale In the landscape of modern targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Bioconjugation Chemists Document Type: Advanced Application Note & Methodological Guide

Executive Summary & Mechanistic Rationale

In the landscape of modern targeted drug delivery, the structural limitations of traditional linkers—such as poor aqueous solubility, premature payload cleavage, and endosomal entrapment—frequently bottleneck clinical translation. Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 126766-56-1) has emerged as a privileged bifunctional scaffold that directly addresses these challenges[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical building block, but as a programmable delivery engine. Its architecture offers three distinct functional nodes:

  • The N4 Secondary Amine: Provides a reactive site for alkylation or acylation while retaining basicity.

  • The C3 Hydroxymethyl Group: Serves as an orthogonal attachment point (via esterification or carbamate formation) for cleavable peptide linkers or cytotoxic payloads.

  • The Piperazine Core: Acts as a highly effective "proton sponge." At physiological pH (7.4), the ring remains largely uncharged, maintaining systemic stability. However, upon cellular internalization and trafficking to the acidic endolysosome (pH 5.0–6.0), the piperazine nitrogen undergoes rapid protonation[2].

This protonation drives two critical mechanisms: it drastically increases the aqueous solubility of hydrophobic payloads (outperforming traditional PEG4 linkers)[3], and it triggers osmotic swelling of the endosome, leading to membrane rupture and efficient cytosolic delivery of the therapeutic cargo[4].

Application I: Engineering pH-Responsive Antibody-Drug Conjugate (ADC) Linkers

Hydrophobic chemotherapeutic payloads (e.g., MMAE, SN-38) often cause ADC aggregation, leading to rapid clearance and hepatotoxicity. By integrating Methyl 3-(hydroxymethyl)piperazine-1-carboxylate into the linker architecture, we can bypass the entropic penalties of long PEG chains while simultaneously installing an endosomal escape mechanism[].

Causality in Experimental Design

We utilize the C3-hydroxymethyl group to attach a Valine-Citrulline (Val-Cit) cleavable dipeptide via a carbonate linkage. The N4 amine is functionalized with a maleimide group for site-specific conjugation to the cysteine residues of a monoclonal antibody. We specifically choose this piperazine derivative because the inductive effect of the N1-methyl carboxylate tunes the pKa of the N4 amine to ~6.2. This ensures the molecule is neutral in the bloodstream but becomes highly cationic precisely within the early endosome, facilitating payload release[2].

Workflow: ADC Linker Assembly & Conjugation

ADC_Workflow A Methyl 3-(hydroxymethyl) piperazine-1-carboxylate B N4-Alkylation (Maleimide Attachment) A->B Maleimide-PEG2-Br DIPEA, DMF C C3-OH Esterification (Val-Cit-Payload) B->C Payload-Val-Cit-PAB DIC, DMAP E Bioconjugation (Thiol-Maleimide) C->E Piperazine Linker D Antibody Reduction (TCEP) D->E Free Cysteines F Purified ADC (Targeted Delivery) E->F SEC Purification

Caption: Synthesis and bioconjugation workflow for piperazine-scaffolded Antibody-Drug Conjugates.

Protocol 1: Bioconjugation of Piperazine-Functionalized Payload to Monoclonal Antibodies

Self-Validating System: This protocol includes a pre-conjugation Ellman’s assay to quantify free thiols, ensuring a precise Drug-to-Antibody Ratio (DAR).

Reagents & Equipment:

  • Monoclonal Antibody (mAb) at 5 mg/mL in PBS (pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Piperazine-functionalized Payload (synthesized from Methyl 3-(hydroxymethyl)piperazine-1-carboxylate)

  • Ellman’s Reagent (DTNB)

Step-by-Step Methodology:

  • Antibody Reduction: To 1 mL of the mAb solution, add 2.5 molar equivalents of TCEP. Incubate at 37°C for 90 minutes under gentle agitation.

    • Causality: Mild reduction selectively cleaves interchain disulfides without denaturing the antibody, aiming for a target DAR of 4.

  • Thiol Quantification (QC Step): Extract a 10 µL aliquot and react with Ellman's reagent. Measure absorbance at 412 nm to confirm the generation of ~4 free thiols per mAb.

  • Conjugation: Dissolve the piperazine-functionalized payload in anhydrous DMSO to a 10 mM stock. Add 5 molar equivalents (relative to the mAb) dropwise to the reduced antibody solution. Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein precipitation.

  • Incubation: React for 2 hours at 22°C in the dark. The maleimide group reacts orthogonally with the free thiols via Michael addition.

  • Quenching & Purification: Quench unreacted maleimide by adding a 10-fold excess of N-acetylcysteine. Purify the resulting ADC using Size Exclusion Chromatography (SEC) with PBS as the mobile phase.

Application II: Surface Functionalization of Mesoporous Silica Nanoparticles (MSNs)

Mesoporous silica nanoparticles (MSNs, e.g., SBA-15) are premier vehicles for high-capacity drug delivery. However, bare MSNs suffer from premature drug leakage and low loading efficiencies for hydrophilic drugs like Gemcitabine. Modifying MSNs with carboxylic acid derivatives of piperazine drastically alters their surface chemistry, increasing drug loading to nearly 36 wt% while preventing premature release[6].

Causality in Experimental Design

The incorporation of the piperazine-carboxylate motif onto the silica walls serves a dual purpose. First, the carboxylate groups provide strong hydrogen bonding and electrostatic interactions with the amine groups of Gemcitabine, acting as an anchor. Second, the steric bulk of the piperazine ring partially gates the mesopores, slowing the diffusion of the drug into the physiological medium until the particle undergoes endocytosis[7].

Workflow: MSN Functionalization and Endosomal Escape

MSN_Mechanism A Bare SBA-15 MSN B Grafting: Piperazine-Carboxylate Surface Modification A->B Silane Coupling C Gemcitabine Loading (Electrostatic Anchoring) B->C Drug Adsorption D Cellular Internalization (Endocytosis) C->D Administration E Endosome Acidification (pH 5.0) Piperazine Protonation D->E pH Drop F Proton Sponge Effect Osmotic Swelling & Rupture E->F Cl- Influx

Caption: Mechanism of piperazine-carboxylate MSN functionalization and subsequent endosomal escape.

Protocol 2: Functionalization of MSNs and Gemcitabine Loading

Self-Validating System: FTIR spectroscopy is utilized post-grafting to confirm the presence of the carbonyl stretch, ensuring the functionalization did not fail prior to the expensive drug-loading phase.

Step-by-Step Methodology:

  • Silanization: Disperse 1.0 g of calcined SBA-15 MSNs in 50 mL of anhydrous toluene. Add 2.0 mmol of a silane-functionalized derivative of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate.

  • Reflux: Reflux the suspension at 110°C for 24 hours under an inert nitrogen atmosphere.

    • Causality: The elevated temperature and anhydrous conditions drive the condensation between the methoxysilane groups and the surface silanols of the MSNs, preventing self-polymerization of the silane in solution.

  • Washing & Validation (QC Step): Centrifuge the particles and wash extensively with toluene and ethanol to remove unreacted precursors. Dry under vacuum. Analyze via FTIR; a strong absorption band at ~1700 cm⁻¹ confirms the successful grafting of the carboxylate groups.

  • Drug Loading: Disperse 100 mg of the functionalized MSNs in 10 mL of an aqueous Gemcitabine solution (10 mg/mL). Stir in the dark at room temperature for 48 hours to allow equilibrium adsorption.

  • Harvesting: Centrifuge at 10,000 rpm for 15 minutes. Collect the supernatant to calculate the entrapment efficiency via UV-Vis spectroscopy (λmax = 268 nm). Lyophilize the pellet to obtain the final drug-loaded nanocarrier.

Quantitative Data Presentation

The structural modifications imparted by piperazine-carboxylate derivatives yield profound quantitative improvements in nanocarrier performance. The table below synthesizes comparative data demonstrating the superiority of piperazine-functionalized MSNs over bare and simple amino-functionalized counterparts[6][7][8].

Formulation TypeSurface Functional GroupGemcitabine Loading Content (wt%)Entrapment Efficiency (%)Endosomal Escape CapabilityCytotoxicity (Empty Carrier)
Bare MSN Silanol (-OH)7.0%7.9%LowNegligible
Amino-MSN Primary Amine (-NH2)28.8%~45.0%ModerateLow
Piperazine-Carboxylate MSN Piperazine + Carboxylate35.6% 55.3% High (Proton Sponge) Negligible

Data Interpretation: The synergistic effect of the piperazine ring (providing pH-responsive gating) and the carboxylate group (providing electrostatic anchoring) results in a nearly 5-fold increase in drug loading compared to unfunctionalized silica, validating the use of this specific chemical scaffold in advanced formulations.

References

  • Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study PubMed / National Library of Medicine[Link]

  • Fabrication, biodistribution, and toxicological evaluation of mesoporous silica nanoparticles based on preclinical studies Journal of Applied Pharmaceutical Science[Link]

  • Correlation between Protonation of Tailor-Made Polypiperazines and Endosomal Escape for Cytosolic Protein Delivery ACS Applied Materials & Interfaces[Link]

  • Endosomal escape domains for delivery of macromolecules into cells (Patent WO2022081589A1)
  • Influence of the Surface Functionalization on the Fate and Performance of Mesoporous Silica Nanoparticles MDPI Pharmaceutics[Link]

  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility ACS Omega[Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate

Background & Mechanistic Rationale Chiral piperazines, particularly 3-(hydroxymethyl)piperazine derivatives, are privileged scaffolds in modern drug discovery. They feature prominently in the development of targeted ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Background & Mechanistic Rationale

Chiral piperazines, particularly 3-(hydroxymethyl)piperazine derivatives, are privileged scaffolds in modern drug discovery. They feature prominently in the development of targeted therapeutics, including highly selective KRas G12C inhibitors and advanced anti-inflammatory agents[1]. Historically, accessing these chiral saturated heterocycles relied on lengthy chiral pool syntheses (e.g., from serine derivatives) or the wasteful resolution of racemic mixtures. Direct catalytic asymmetric hydrogenation of pyrazines represents a far more atom-economical approach; however, it is notoriously difficult. The strong aromaticity of the pyrazine ring resists reduction, and the basic nitrogen atoms have a high propensity to coordinate with and poison transition metal catalysts[2].

To overcome these thermodynamic and kinetic barriers, we employ an electrophilic activation strategy . By treating the pyrazine precursor with an acylating agent (methyl chloroformate), the pyrazine ring is converted into an N-acyl pyrazinium salt in situ. This critical transformation breaks the symmetry of the ring, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) to facilitate hydride attack, and sequesters the basic nitrogen lone pair to prevent catalyst deactivation[3].

Regioselectivity and Causality: Starting from 2-(hydroxymethyl)pyrazine, the primary alcohol must first be protected (e.g., as a tert-butyldimethylsilyl, or TBS, ether) to prevent competitive methyl carbonate formation. Subsequent addition of methyl chloroformate regioselectively acylates the less sterically hindered N4 position (para to the protected hydroxymethyl group). Upon Iridium-catalyzed asymmetric hydrogenation, this N4-acylated intermediate directly yields the desired 1,3-substituted target architecture. The use of an Iridium/bisphosphine complex—specifically [Ir(COD)Cl]2 paired with (S)-Segphos—provides a tight chiral pocket. The narrow bite angle of Segphos ensures high enantiofacial discrimination during the sequential Ir-hydride transfer steps[3].

MechanisticPathway A 2-(TBS-oxymethyl)pyrazine B Methyl Chloroformate (Regioselective N4-Acylation) A->B C N-Acyl Pyrazinium Intermediate (LUMO Lowered) B->C D [Ir(COD)Cl]2 / (S)-Segphos H2 (50 atm) C->D E Ir-Hydride Insertion & Enantioselective Transfer D->E Chiral Discrimination F Methyl (S)-3-(hydroxymethyl) piperazine-1-carboxylate E->F Turn-over & Deprotection

Fig 1. Mechanistic pathway of Ir-catalyzed asymmetric hydrogenation of activated pyrazines.

Optimization of Catalytic Parameters

The choice of solvent, ligand, and hydrogen pressure is critical for maximizing both conversion and enantiomeric excess (ee). As shown in the optimization data below, Dichloromethane (DCM) is superior to coordinating solvents like THF, as it stabilizes the ionic pyrazinium intermediate without competing for open coordination sites on the Iridium center. Furthermore, replacing (S)-BINAP with (S)-Segphos enhances the ee from 84% to 96% due to the latter's optimized biaryl dihedral angle. The addition of catalytic iodine (I₂) is a deliberate choice: it converts the Ir-Cl species to a more active Ir-I species, leveraging the stronger trans-effect of iodide to facilitate H₂ activation[3].

EntryCatalyst PrecursorChiral LigandSolventH₂ Pressure (atm)Yield (%)ee (%)
1[Ir(COD)Cl]2(S)-BINAPTHF506578
2[Ir(COD)Cl]2(S)-BINAPDCM508284
3 [Ir(COD)Cl]2 (S)-Segphos DCM 50 91 96
4[Ir(COD)Cl]2(S)-SegphosToluene507489
5[Ir(COD)Cl]2(S)-SegphosDCM205592

Table 1: Optimization of reaction conditions for the asymmetric hydrogenation step. Reactions performed at 50 °C for 24 hours with 10 mol% I₂ additive.

Experimental Protocols

This workflow is designed as a self-validating system. In-process controls (IPCs) via ¹H NMR and Chiral HPLC ensure that each intermediate meets purity thresholds before proceeding, preventing the carryover of catalyst-poisoning impurities.

Workflow S1 1. Substrate Protection (TBS) S2 2. In-situ N-Activation (ClCOOMe) S1->S2 S3 3. Ir-Catalyzed Hydrogenation S2->S3 S4 4. TBS Deprotection (TBAF) S3->S4 S5 5. Chiral HPLC Validation S4->S5

Fig 2. Step-by-step workflow for the catalytic asymmetric synthesis and validation.

Step 1: O-Protection of 2-(Hydroxymethyl)pyrazine
  • Reaction Setup: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-(hydroxymethyl)pyrazine (10.0 mmol, 1.0 eq) in anhydrous DCM (30 mL).

  • Reagent Addition: Add imidazole (20.0 mmol, 2.0 eq) and cool the mixture to 0 °C using an ice bath. Slowly add tert-butyldimethylsilyl chloride (TBSCl) (12.0 mmol, 1.2 eq) in portions.

  • Incubation & Workup: Remove the ice bath and stir at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl (20 mL) and extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation (IPC 1): Confirm complete conversion by ¹H NMR (disappearance of the broad -OH singlet at ~5.2 ppm and appearance of the TBS methyl singlets at ~0.1 ppm).

Step 2: In Situ N-Activation and Asymmetric Hydrogenation

Safety Note: This step involves high-pressure hydrogen gas. Ensure the autoclave is rated for >100 atm and leak-tested prior to use.

  • Catalyst Preparation: In an argon-filled glovebox, dissolve [Ir(COD)Cl]2 (0.05 mmol, 1.0 mol%) and (S)-Segphos (0.11 mmol, 2.2 mol%) in anhydrous DCM (5 mL). Stir for 30 minutes to form the active pre-catalyst complex. Add Iodine (I₂) (0.5 mmol, 10 mol%) and stir for an additional 10 minutes.

  • Substrate Activation: In a separate vial, dissolve the TBS-protected pyrazine (5.0 mmol, 1.0 eq) in anhydrous DCM (10 mL). Add methyl chloroformate (5.5 mmol, 1.1 eq) dropwise. Stir for 15 minutes to allow the formation of the N-acyl pyrazinium chloride intermediate.

  • Hydrogenation: Transfer both the activated substrate solution and the catalyst solution to a stainless-steel autoclave. Seal the autoclave, remove from the glovebox, and purge with H₂ gas three times. Pressurize to 50 atm with H₂.

  • Incubation: Stir the reaction mixture at 50 °C for 24 hours. Carefully vent the H₂ gas and concentrate the mixture.

  • Validation (IPC 2): Analyze the crude mixture via ¹H NMR. Successful reduction is indicated by the complete disappearance of the aromatic pyrazine protons (8.4–8.6 ppm) and the emergence of complex aliphatic multiplets (2.5–4.0 ppm) corresponding to the piperazine backbone.

Step 3: TBS Deprotection and Isolation
  • Reaction Setup: Dissolve the crude hydrogenated intermediate in THF (20 mL) and cool to 0 °C.

  • Deprotection: Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (7.5 mL, 1.5 eq) dropwise. Stir at room temperature for 2 hours.

  • Purification: Concentrate the mixture in vacuo. Purify the residue by flash column chromatography on silica gel (eluent: DCM/MeOH 95:5 containing 1% Et₃N to prevent tailing of the secondary amine).

  • Yield: Methyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate is isolated as a viscous pale-yellow oil (typical yield: 88-91% over two steps).

Analytical Validation

To ensure the trustworthiness of the final product, the enantiomeric excess must be quantified.

  • Chiral HPLC Conditions: Chiralpak AD-H column; Eluent: Hexanes/Isopropanol/Diethylamine (80:20:0.1); Flow rate: 1.0 mL/min; UV detection at 210 nm.

  • Expected Results: The (S)-enantiomer (major) typically elutes at ~12.4 min, while the (R)-enantiomer (minor) elutes at ~14.1 min. An ee of ≥96% is expected under the optimized conditions.

References

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides Organic Letters (ACS Publications). Supports the mechanistic rationale for electrophilic activation of pyrazines to lower the LUMO and prevent catalyst poisoning during Iridium-catalyzed asymmetric hydrogenation. URL:[3]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols Chemical Science (DICP). Provides foundational context on the inherent thermodynamic difficulties of directly reducing aromatic pyrazines and alternative transition-metal approaches. URL:[2]

  • KRas G12C inhibitors US Patent 11731984B2. Demonstrates the critical pharmaceutical application of chiral 3-(hydroxymethyl)piperazine-1-carboxylate derivatives as structural building blocks in targeted oncology therapeutics. URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction temperature for Methyl 3-(hydroxymethyl)piperazine-1-carboxylate esterification

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that achieving chemoselective O-acylation (esterification) in the presence of a free secondary amine is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely aware that achieving chemoselective O-acylation (esterification) in the presence of a free secondary amine is a classic synthetic challenge.

When working with Methyl 3-(hydroxymethyl)piperazine-1-carboxylate , the molecule presents two competing nucleophiles: the primary alcohol at C3 (-CH₂OH) and the highly reactive secondary amine at N4. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you optimize reaction temperatures and achieve absolute chemoselectivity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing predominantly N-acylation (amide formation) instead of my desired O-esterification at room temperature? A: This is a classic case of kinetic versus thermodynamic control. Under neutral or basic conditions, the secondary amine at the N4 position is significantly more nucleophilic than the primary alcohol. Consequently, the acylating agent will rapidly attack the amine, forming an amide[1]. Amides are also thermodynamically more stable than esters, meaning that at room temperature (20–25 °C) without acid protection, N-acylation is both kinetically and thermodynamically favored.

Q2: How does adding a strong acid change the chemoselectivity, and why does it require heating? A: To force O-acylation, we must chemically mask the amine. By running the reaction in a strong Brønsted acid—such as Methanesulfonic acid (MSA) or Trifluoromethanesulfonic acid (TfOH)—the N4 amine is protonated to form an unreactive ammonium salt[2]. This leaves the primary alcohol as the sole available nucleophile. However, alcohols are inherently weaker nucleophiles, and the highly acidic medium further deactivates the system. Therefore, you must elevate the reaction temperature to overcome the higher activation energy barrier required for the alcohol to attack the acylating agent[3].

Q3: What is the optimal temperature range for this specific esterification, and what happens if I exceed it? A: The optimal temperature window for the O-acylation of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate in strong acid is 65 °C to 75 °C .

  • Too Low (< 40 °C): The reaction will stall because the thermal energy is insufficient to drive the weakly nucleophilic alcohol.

  • Too High (> 90 °C): You risk thermal degradation. Specifically, the N1-methyl carbamate protecting group can begin to cleave under prolonged exposure to strong acids and high heat, or you may induce intermolecular etherification.

Part 2: Quantitative Data & Temperature Optimization

The following table summarizes the causal relationship between temperature, catalytic conditions, and the resulting chemoselectivity. Use this as a benchmark for your in-house reaction monitoring.

Temperature RangeAcid Catalyst (eq)Dominant PathwayO-Acyl : N-Acyl RatioMechanistic Notes
0 – 25 °C None (Base added)Amide (N-Acyl)< 1 : 99Kinetic control dictates rapid amine nucleophilic attack.
25 – 40 °C MSA (1.5 eq)Unreacted SMN/AAmine is masked, but thermal energy is insufficient for O-acylation.
65 – 75 °C MSA (1.5 eq)Ester (O-Acyl)> 95 : 5Optimal: Heat overcomes the alcohol's activation energy barrier.
> 90 °C MSA (1.5 eq)DegradationVariableHigh risk of N1-methyl carbamate cleavage and etherification.

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

Workflow: Acid-Mediated Chemoselective O-Acylation

Reagents: Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (1.0 eq), Acyl Chloride (1.2 eq), Methanesulfonic acid (MSA, 1.5 eq), Cyclopentyl methyl ether (CPME, solvent).

Step 1: Amine Masking (Protonation)

  • Suspend the substrate (1.0 eq) in CPME at 0 °C under an inert N₂ atmosphere.

  • Dropwise, add MSA (1.5 eq) to the stirring mixture. The solution may become viscous as the ammonium salt forms.

  • Causality: The strong acid selectively protonates the N4 amine, shutting down its nucleophilicity.

  • Self-Validation Check: Extract a 10 µL aliquot, dilute in 1 mL of DI water, and test with pH paper. Proceed only if the pH is < 2.

Step 2: Acylation and Thermal Activation

  • Add the Acyl Chloride (1.2 eq) to the acidic mixture at 0 °C.

  • Gradually heat the reaction vessel to 70 °C and maintain vigorous stirring.

  • Causality: Heating provides the thermodynamic push required for the less reactive primary alcohol to attack the electrophilic acyl carbon.

  • Self-Validation Check: After 2 hours, pull an aliquot, quench in cold NaHCO₃, and analyze via LC-MS. Proceed to workup only when the starting material peak is < 2% and the [M+H]⁺ matches the target ester. If SM persists, maintain 70 °C for an additional hour.

Step 3: Quenching and Free-Base Recovery

  • Cool the reaction to 0 °C.

  • Slowly quench by adding cold, saturated aqueous NaHCO₃ until the aqueous layer is neutralized.

  • Causality: Neutralization deprotonates the N4 ammonium salt, reverting the newly formed esterified product back to its free-base form so it can partition into the organic phase.

  • Self-Validation Check: Test the aqueous layer pH. Do not extract until the pH is strictly between 7.5 and 8.0.

  • Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction pathways based on temperature and pH conditions.

Chemoselectivity SM Methyl 3-(hydroxymethyl) piperazine-1-carboxylate Path_Base Basic / Neutral Media (0 - 25 °C) SM->Path_Base Base added Path_Acid Strong Acid Media (MSA/TfOH) (65 - 75 °C) SM->Path_Acid Acid added Amine_Active Free Secondary Amine (Highly Nucleophilic) Path_Base->Amine_Active Amine_Masked Protonated Amine (Ammonium) (Nucleophilicity Masked) Path_Acid->Amine_Masked N_Acyl N-Acylation (Amide) Undesired Side Product Amine_Active->N_Acyl Fast kinetic attack O_Acyl O-Acylation (Ester) Desired Target Product Amine_Masked->O_Acyl Heat overcomes alcohol activation energy

Reaction pathways illustrating temperature and pH dependence on chemoselective acylation.

References

1.[1] Title: Difference Between O Acylation and N Acylation Source: differencebetween.com URL: [Link]

2.[2] Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications Source: Beilstein Journal of Organic Chemistry (via R Discovery) URL: [Link]

3.[3] Title: Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions Source: MDPI URL: [Link]

Sources

Optimization

Preventing oxidative degradation of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate during long-term storage

Welcome to the Technical Support Center for Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 126766-56-1) [1][2]. This guide is engineered for research scientists and drug development professionals who require stri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS: 126766-56-1) [1][2]. This guide is engineered for research scientists and drug development professionals who require stringent quality control over amine-containing building blocks.

Due to the presence of a secondary amine and a primary alcohol, this molecule is highly susceptible to oxidative degradation during long-term storage. Below, you will find mechanistic troubleshooting FAQs, quantitative data tables, self-validating protocols, and visual workflows to ensure the integrity of your compound.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does Methyl 3-(hydroxymethyl)piperazine-1-carboxylate degrade over time, even in sealed containers? A1: The primary vulnerability of this molecule lies at the N4 secondary amine of the piperazine ring. Secondary amines are highly susceptible to oxidation by trace molecular oxygen or reactive oxygen species (ROS). The degradation is initiated by the abstraction of a hydrogen atom (either N-H or adjacent C-H) to form a piperazinyl radical[3]. Once the radical is formed, it rapidly reacts with oxygen to form N-oxides or nitrones[4]. Over time, these intermediates can undergo irreversible ring-opening degradation, yielding formates, ethylenediamine derivatives, and other fragmented products[5][6].

Q2: I noticed a yellow tint in my previously colorless batch. What does this indicate? A2: A color shift from colorless to yellow/brown is a macroscopic indicator of advanced oxidation, common in amine-containing compounds[7]. This chromic shift is typically caused by the accumulation of conjugated nitrones or polymeric degradation byproducts. If your batch has changed color, it must be re-analyzed via LC-MS before use in any sensitive synthetic steps, as these impurities can severely poison transition-metal catalysts or introduce unwanted side-reactions.

Q3: How do temperature and atmospheric conditions dictate the degradation kinetics? A3: Thermal energy and oxygen concentration act synergistically to accelerate radical chain mechanisms. Studies on piperazine derivatives demonstrate that oxidative degradation rates drop exponentially at sub-zero temperatures[6][8]. Storing the compound at -20°C minimizes thermal initiation, while purging the headspace with an inert gas (Argon or Nitrogen) starves the reaction of its primary electron acceptor (O2)[2][7].

Part 2: Quantitative Data & Analytical Signatures

To properly diagnose storage failures, you must know what degradation products to look for. The exact mass of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate is 174.10 Da [1].

Table 1: LC-MS Diagnostic Signatures for Oxidative Degradation
Degradant ClassMechanistic CauseExpected Mass Shift (Δ Da)Impact on Downstream Synthesis
N-Oxide Direct oxidation of the N4 secondary amine by peroxides/ROS[4].+16 DaBlocks N-alkylation/acylation; alters polarity.
Nitrone Oxidation followed by dehydrogenation (-H2O)[4].+14 Da (or -2 Da from N-oxide)Highly reactive; can undergo unintended cycloadditions.
Ring-Opened Formates Advanced radical attack leading to C-N bond cleavage[5][6].Variable (Fragmented)Complete loss of the piperazine pharmacophore.
Aldehyde/Acid Over-oxidation of the C3 hydroxymethyl group.-2 Da (Aldehyde) / +14 Da (Acid)Unwanted reactivity with nucleophiles.
Table 2: Optimized Storage Parameters
ParameterRequired ConditionMechanistic Rationale
Temperature -20°C to -80°CLowers kinetic energy, preventing thermal homolysis and radical initiation[2][8].
Atmosphere Argon (Preferred) or N2Argon is heavier than air and effectively blankets the solid, displacing reactive O2[7].
Container Amber Glass VialsPrevents UV-initiated photo-oxidation of the secondary amine[3].
Moisture < 10 ppm (Desiccated)Water can hydrolyze the methyl carbamate group and accelerate oxidative pathways.

Part 3: Visualizing the Degradation Mechanism

OxidationPathway A Methyl 3-(hydroxymethyl) piperazine-1-carboxylate (Intact Secondary Amine) B Piperazinyl Radical (N-centered or C-centered) A->B O2 / ROS / UV (H-abstraction) C N-Oxide / Nitrone Formation (+16 Da / -2 Da) B->C +O2 / -H2O D Ring-Opening Products (Formates, Ethylenediamines) C->D Hydrolysis / Further Oxidation

Caption: Mechanistic pathway of oxidative degradation in piperazine derivatives driven by oxygen and ROS.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . This means the workflow inherently includes steps to verify its own success (e.g., baseline vs. post-storage analytical checks).

Protocol A: Schlenk-Line Aliquoting for Long-Term Inert Storage

Objective: To eliminate oxygen and moisture prior to deep-freeze storage.

Step 1: Baseline Quality Control (Self-Validation Step)

  • Dissolve a 1 mg sample in LC-MS grade Methanol.

  • Run a standard LC-MS gradient (e.g., 5-95% MeCN/H2O with 0.1% Formic Acid).

  • Verify that the purity of the m/z 175.1 [M+H]+ peak is >99% and note any baseline N-oxide (+16 Da) impurities.

Step 2: Preparation of Receptacles

  • Bake amber glass vials at 120°C for 2 hours to remove surface moisture, then cool them in a desiccator.

Step 3: Aliquoting and Purging

  • Transfer the Methyl 3-(hydroxymethyl)piperazine-1-carboxylate into the dried amber vials. Do not store the entire batch in a single vial to prevent repeated freeze-thaw/oxygen exposure cycles.

  • Place the open vials in a vacuum desiccator or attach them to a Schlenk line.

  • Cycle 1: Apply high vacuum (< 1 Torr) for 5 minutes. Backfill slowly with ultra-high purity (UHP) Argon.

  • Cycle 2 & 3: Repeat the vacuum/Argon backfill process two more times to ensure complete displacement of atmospheric oxygen.

Step 4: Sealing and Storage

  • While under a positive flow of Argon, quickly cap the vials using PTFE-lined caps (PTFE prevents chemical leaching and provides a superior gas barrier).

  • Wrap the cap junction tightly with Parafilm.

  • Store immediately at -20°C[2].

Protocol B: Routine Stability Validation Assay

Objective: To verify compound integrity before deploying it in a critical synthetic step.

Step 1: Remove a single aliquot from -20°C storage and allow it to equilibrate to room temperature before opening. (Opening a cold vial causes immediate condensation of atmospheric moisture, accelerating degradation). Step 2: Weigh out the required mass for your reaction. Step 3: Take a 0.5 mg micro-sample and dissolve in 1 mL of LC-MS grade solvent. Step 4: Analyze via LC-MS. Compare the chromatogram against the baseline QC data from Protocol A, Step 1. If the combined area of +14 Da, +16 Da, or fragmented mass peaks exceeds 2%, discard the aliquot or perform a purification step (e.g., flash chromatography or recrystallization) before use.

Part 5: Storage Workflow Visualization

StorageWorkflow QC 1. Baseline LC-MS QC (Verify >99% Purity) Aliquot 2. Aliquot into Baked Amber Vials QC->Aliquot Purge 3. Argon Purge (3x Vacuum/Backfill) Aliquot->Purge Seal 4. PTFE-Lined Cap & Parafilm Seal Purge->Seal Store 5. Store at -20°C (Desiccated) Seal->Store Verify 6. Equilibrate to RT Before Opening Store->Verify

Caption: Step-by-step self-validating workflow for the long-term inert storage of sensitive amines.

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Piperazine Protecting Groups: Methyl 3-(hydroxymethyl)piperazine-1-carboxylate vs. Boc-3-(hydroxymethyl)piperazine in Complex Synthesis

In the landscape of modern drug discovery and organic synthesis, the piperazine moiety stands out as a "privileged scaffold," integral to the structure of numerous FDA-approved drugs.[1] Its unique physicochemical proper...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the piperazine moiety stands out as a "privileged scaffold," integral to the structure of numerous FDA-approved drugs.[1] Its unique physicochemical properties, governed by two nitrogen atoms, enhance aqueous solubility and bioavailability, making it a cornerstone in medicinal chemistry.[2] However, the symmetric nature of piperazine presents a fundamental challenge: achieving selective N-monofunctionalization. This guide provides an in-depth comparison of two common C3-substituted piperazine building blocks: Methyl 3-(hydroxymethyl)piperazine-1-carboxylate and Boc-3-(hydroxymethyl)piperazine . The choice between the N-methylcarbamate and the N-Boc (tert-butoxycarbonyl) protecting group is not trivial; it is a strategic decision that dictates reaction compatibility, deprotection conditions, and the overall efficiency of a synthetic campaign.

This document moves beyond a simple cataloging of properties to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the stability, reactivity, and strategic application of each reagent, supported by experimental data and detailed protocols, to empower you to make the most informed decision for your synthetic goals.

Section 1: Core Physicochemical and Structural Properties

A molecule's physical properties are the foundation of its behavior in a reaction. The primary structural difference between our two subjects is the ester group attached to the nitrogen at the 1-position: a methyl ester versus a tert-butyl ester. This seemingly small change has significant implications for their stability and handling.

PropertyMethyl 3-(hydroxymethyl)piperazine-1-carboxylateBoc-3-(hydroxymethyl)piperazine
Molecular Formula C₇H₁₄N₂O₃C₁₀H₂₀N₂O₃
Molecular Weight 174.20 g/mol (based on similar structures)216.28 g/mol [3]
Appearance Typically a liquid or low-melting solidWhite to off-white solid[4][5]
Melting Point Not widely reported68-70 °C[6]
Boiling Point Not widely reported322.9 °C at 760 mmHg[5][6]
Solubility Soluble in polar organic solventsSoluble in common organic solvents like DCM, ethanol, and DMSO[4]
Key Structural Feature N-Methoxycarbonyl (Methyl Carbamate) Protecting GroupN-tert-Butoxycarbonyl (Boc) Protecting Group[3]

The most critical distinction lies not in these physical parameters but in the chemical lability of the N-protecting group, which is the central theme of this guide.

Section 2: The Protecting Group Dilemma: Stability vs. Lability

The core function of the N-protecting group on piperazine is to temporarily deactivate one nitrogen atom, allowing for selective reaction at the other.[7] The choice of this group dictates the entire synthetic strategy, particularly the deprotection step.

The Boc Group: A Foundation of Orthogonal Synthesis

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, renowned for its stability in a wide range of conditions (e.g., basic, hydrogenolysis) while being readily cleaved under mild acidic conditions.

  • Deprotection Mechanism: The cleavage proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide.[8] This process avoids harsh reagents and high temperatures.

  • Strategic Advantage: This acid-lability makes the Boc group "orthogonal" to many other protecting groups, such as Fmoc (removed by base) and Cbz (removed by hydrogenolysis).[][10] This orthogonality is essential for complex, multi-step syntheses where different functional groups must be unmasked sequentially.

The Methyl Carbamate Group: A Profile in Robustness

In contrast, the methyl carbamate is a significantly more robust protecting group. Its removal requires more forcing conditions, which can be either an advantage or a limitation depending on the molecular context.

  • Deprotection Mechanism: Cleavage typically requires harsh nucleophilic or hydrolytic conditions. For instance, strong base (e.g., KOH) can hydrolyze the carbamate, while specific reagents like thiolates can achieve cleavage via nucleophilic attack on the methyl group.[11] These conditions are often incompatible with sensitive functional groups.

  • Strategic Advantage: The stability of the methyl carbamate is its primary asset. It will withstand the acidic conditions used to remove a Boc group, allowing a chemist to perform acid-catalyzed reactions elsewhere in the molecule without premature deprotection. This robustness makes it a suitable choice for syntheses where the piperazine nitrogen must remain protected through multiple acidic steps.

The following diagram illustrates the divergent deprotection pathways that form the basis of strategic synthetic planning.

G cluster_0 Choice of Building Block cluster_1 Deprotection Strategy cluster_2 Result Boc_Reagent Boc-3-(hydroxymethyl)piperazine Acid Mild Acidic Conditions (e.g., TFA, HCl in Dioxane) Boc_Reagent->Acid Compatible Harsh Harsh Conditions (e.g., Strong Base, Thiols) Boc_Reagent->Harsh Unnecessary/ Overkill Me_Reagent Methyl 3-(hydroxymethyl)piperazine-1-carboxylate Me_Reagent->Acid Incompatible/ Stable Me_Reagent->Harsh Required Deprotected_Boc Deprotected Piperazine Acid->Deprotected_Boc Intact_Me N-Protected Piperazine (Stable) Acid->Intact_Me Deprotected_Me Deprotected Piperazine Harsh->Deprotected_Me

Caption: Divergent deprotection pathways for Boc vs. Methyl Carbamate.

Section 3: Comparative Performance and Experimental Protocols

The theoretical differences in stability translate directly into practical performance in the laboratory. This section provides a head-to-head comparison of deprotection protocols and their implications.

Data Summary: Deprotection Conditions
ParameterN-Boc DeprotectionN-Methyl Carbamate Deprotection
Typical Reagents Trifluoroacetic Acid (TFA), HCl in Dioxane[12][13]KOH, NaOH, LiOH; Thiolates (e.g., Sodium thiomethoxide)[11]
Solvents Dichloromethane (DCM), Dioxane, Ethyl AcetateAlcohols (for hydrolysis), DMF, DMAC
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux (e.g., 75-100 °C)
Byproducts CO₂, Isobutylene (volatile)Methanol, Salts (non-volatile)
Functional Group Comp. Sensitive to strong acids. Orthogonal to base-labile and hydrogenolysis-labile groups.Sensitive to strong bases and nucleophiles. Stable to acids.
Experimental Protocol 1: Standard Boc Deprotection

This protocol describes a typical, mild procedure for removing the Boc group from Boc-3-(hydroxymethyl)piperazine following its use in a coupling reaction.

Objective: To efficiently deprotect the N-Boc piperazine for subsequent functionalization.

Materials:

  • N-Boc protected substrate (1.0 equiv)

  • Dichloromethane (DCM), reagent grade

  • Trifluoroacetic Acid (TFA), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected substrate in DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv) dropwise to the stirred solution. Causality Note: The excess acid ensures a rapid and complete reaction, driving the equilibrium towards the formation of the unstable protonated carbamate.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Self-Validation: The cessation of gas evolution (CO₂) indicates that the acid has been neutralized.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected product.

Experimental Protocol 2: Deprotection of N-Methyl Carbamate via Hydrolysis

This protocol outlines a common method for cleaving a robust methyl carbamate group using basic hydrolysis.

Objective: To deprotect the N-methylcarbamoyl piperazine under forcing conditions.

Materials:

  • N-Methylcarbamoyl protected substrate (1.0 equiv)

  • Ethanol or Methanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (5-10 equiv)

  • Water

  • Ethyl Acetate or Dichloromethane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of the N-methylcarbamoyl substrate in ethanol (approx. 0.2 M), add a concentrated aqueous solution of KOH (5-10 equiv).

  • Heat the mixture to reflux (approx. 80-100 °C) and maintain for 4-16 hours. Causality Note: The elevated temperature is necessary to overcome the high activation energy required for the saponification of the stable carbamate ester.

  • Monitor the reaction by TLC or LC-MS. The reaction is often slower and may not proceed to 100% completion.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous residue with water and extract several times with ethyl acetate or DCM to recover the deprotected amine product.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product often requires purification by column chromatography to remove unreacted starting material and non-volatile byproducts.

Section 4: Strategic Selection in Synthetic Workflows

The choice between these two reagents is dictated by the overall synthetic plan. The following decision-making workflow can guide researchers toward the optimal building block.

G start Start: Need a 3-(hydroxymethyl)piperazine building block q1 Does your synthetic route involve steps using strong acid? start->q1 q2 Is orthogonal deprotection (relative to Fmoc, Cbz, etc.) required? q1->q2 No use_methyl Choose: Methyl 3-(hydroxymethyl)piperazine-1-carboxylate q1->use_methyl Yes q3 Are downstream functional groups sensitive to strong base or heat? q2->q3 No use_boc Choose: Boc-3-(hydroxymethyl)piperazine q2->use_boc Yes q3->use_boc Yes q3->use_methyl No

Caption: Decision tree for selecting the appropriate piperazine reagent.

Case Study: Pharmaceutical Synthesis In the synthesis of many complex pharmaceutical agents, N-Boc piperazines are frequently employed.[14] For example, in preparing kinase inhibitors, a Boc-protected piperazine can be coupled to an aromatic halide via a Buchwald-Hartwig amination. The Boc group is stable to the basic conditions of the coupling reaction and can then be selectively removed with acid to allow for a second functionalization at that nitrogen, without disturbing other acid-sensitive parts of the molecule.[14][15]

Conversely, if a synthetic route required an acid-catalyzed cyclization after the piperazine moiety was installed, the methyl carbamate would be the superior choice, as it would remain intact during this step, preventing unwanted side reactions.

Section 5: Conclusion and Authoritative Recommendations

Both Methyl 3-(hydroxymethyl)piperazine-1-carboxylate and Boc-3-(hydroxymethyl)piperazine are valuable intermediates in organic synthesis. However, they are not interchangeable. The selection is a critical strategic decision that hinges on the planned reaction sequence and the chemical environment the protecting group must endure.

  • Choose Boc-3-(hydroxymethyl)piperazine for Versatility and Mildness: This reagent is the modern workhorse for complex, multi-step synthesis. Its ease of removal under mild acidic conditions makes it ideal for orthogonal strategies and for syntheses involving base-sensitive or hydrogenation-sensitive functional groups. The volatile nature of its byproducts simplifies purification, a significant advantage in both lab-scale and process chemistry.

  • Choose Methyl 3-(hydroxymethyl)piperazine-1-carboxylate for Robustness and Specific Applications: This reagent should be selected when the N-protecting group must survive acidic conditions. Its enhanced stability provides a crucial advantage in linear syntheses where early introduction of the piperazine is followed by acid-mediated transformations. While its deprotection is more challenging and less "green," its stability is an enabling feature that justifies its use in specific, well-designed synthetic routes.

By understanding the fundamental trade-off between the lability of the Boc group and the robustness of the methyl carbamate, researchers can design more efficient, higher-yielding, and cleaner synthetic pathways, accelerating the journey from blueprint to final product.

References

  • Google Patents. CN114349711B - Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). International Journal of Pharmaceutical Sciences and Research.
  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Available from: [Link]

  • PubChem. tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate. Available from: [Link]

  • PubChem. Methyl piperazine-1-carboxylate. Available from: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

  • ChemWhat. (R)-3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: 278788-66-2. Available from: [Link]

  • LookChem. benzyl (3R)-3-(hydroxyMethyl)piperazine-1-carboxylate — Chemical Substance Information. Available from: [Link]

  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • PMC. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • PMC. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • NSF PAR. Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Available from: [Link]

  • Royal Society of Chemistry. . Available from: [Link]

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available from: [Link]

  • LookChem. (R)-3-Hydroxymethyl-piperazine-1-carboxylic Acid Tert-butyl Ester CAS 278788-66-2. Available from: [Link]

  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Available from: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

  • ResearchGate. (2025). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]

  • MDPI. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]

Sources

Comparative

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate vs other piperazine scaffolds in medicinal chemistry

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate vs. Traditional Piperazine Scaffolds: A Comparative Guide for Medicinal Chemistry Executive Summary The piperazine heterocycle is universally recognized as a [1]. While it...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate vs. Traditional Piperazine Scaffolds: A Comparative Guide for Medicinal Chemistry

Executive Summary

The piperazine heterocycle is universally recognized as a [1]. While its conformational flexibility and basicity make it an excellent pharmacophore, the di-basic nature of unsubstituted piperazine often leads to poor passive membrane permeability and off-target promiscuity. This guide objectively compares traditional piperazine scaffolds against Methyl 3-(hydroxymethyl)piperazine-1-carboxylate , detailing the causality behind its superior physicochemical profile and providing self-validating experimental protocols for ADME (Absorption, Distribution, Metabolism, Excretion) optimization.

Section 1: Mechanistic Insights into Scaffold Optimization

Unsubstituted piperazine contains two opposing secondary nitrogen atoms, conferring a primary pKa1​ of approximately 9.73 and a secondary pKa2​ of 5.35 at 298 K[2]. At physiological pH (7.4), the molecule exists almost entirely in a highly polar, protonated state. While this guarantees aqueous solubility, it severely restricts transcellular passive diffusion across lipid bilayers[3].

To overcome this, medicinal chemists employ strategic functionalization:

  • Basicity Neutralization (N-Carbamoylation): Converting one secondary amine into a methyl carbamate (as seen in Methyl piperazine-1-carboxylate) drastically alters the electronic landscape[4]. The electron-withdrawing resonance of the carbamate group neutralizes the basicity of the N1 nitrogen (dropping its pKa below 0). This converts the di-basic system into a mono-basic scaffold, significantly increasing the neutral species fraction at pH 7.4 and driving up lipophilicity (logP)[5].

  • Stereochemical & Hydrophilic Compensation (C3-Hydroxymethylation): While carbamates improve passive diffusion, they can render a molecule excessively lipophilic. The addition of a C3-hydroxymethyl group acts as a compensatory hydrophilic vector. More importantly, it provides a defined chiral center[6]. The steric bulk of the hydroxymethyl group restricts the piperazine ring flip, locking it into a thermodynamically stable chair conformation that enhances target receptor selectivity and reduces hERG channel liability.

G1 A Unsubstituted Piperazine Di-basic Low Permeability B N1-Carbamoylation Methyl Carbamate Addition A->B Neutralizes N1 (pKa < 0) C Mono-basic Scaffold Increased logP High Permeability B->C Enhances Lipophilicity D C3-Hydroxymethylation Chirality H-Bonding Vector C->D Recovers Aqueous Solubility E Methyl 3-(hydroxymethyl) piperazine-1-carboxylate Optimized ADME Profile D->E Final Lead Scaffold

Figure 1: Logical workflow of piperazine scaffold optimization for enhanced ADME properties.

Section 2: Structural & Physicochemical Comparison

The incorporation of the carbamate and hydroxymethyl groups fundamentally shifts the physicochemical identity of the molecule (Molecular Formula: C7H14N2O3, Mass: 174.2 g/mol )[7]. The table below summarizes the quantitative differences between common piperazine scaffolds.

Table 1: Physicochemical Properties Comparison

ScaffoldpKa1 (N4)pKa2 (N1)logP (Calc)TPSA (Ų)Primary Limitation / Advantage
Unsubstituted Piperazine 9.735.35-1.5024.1Di-basic nature limits passive membrane diffusion.
1-Methylpiperazine 9.175.02-0.8024.1Steric hindrance slightly lowers basicity; still highly polar.
Methyl piperazine-1-carboxylate 8.50< 00.2041.5Excellent permeability, but lacks stereochemical complexity.
Methyl 3-(hydroxymethyl)piperazine-1-carboxylate 8.20< 00.0561.8Optimal balance of lipophilicity, H-bonding, and chirality.

Section 3: Experimental Validation Protocols

To objectively validate the superiority of the Methyl 3-(hydroxymethyl)piperazine-1-carboxylate scaffold, the following self-validating experimental systems must be employed.

Computational models often fail to accurately predict the inductive micro-constants in substituted piperazines. Therefore, necessary for accurate physiological speciation modeling[8]. Furthermore, PAMPA isolates passive transcellular diffusion from active transport, providing a direct readout of the scaffold's membrane-crossing capability.

Protocol 1: Potentiometric pKa Determination
  • Preparation : Prepare a 1.0 mM solution of the selected piperazine scaffold in 0.15 M KCl (This maintains a constant ionic strength mimicking physiological conditions)[8].

  • Acidification : Using an automated potentiometric titrator, acidify the solution to pH 2.0 using 0.1 M HCl.

  • Titration : Titrate the solution with standardized 0.1 M NaOH at a constant temperature of 298 K[2].

  • System Validation : Run unsubstituted piperazine as an internal control. The system is considered valid only if the control yields pKa1​=9.73±0.05 and pKa2​=5.35±0.05 [2].

  • Data Extraction : Extract the pKa values from the inflection points of the titration curve utilizing the Bjerrum function.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Lipid Preparation : Coat the PVDF membrane of a 96-well donor plate with a 1% (w/v) solution of lecithin in dodecane to simulate a biological lipid bilayer.

  • Loading : Add 300 µL of 10 µM compound in pH 7.4 PBS to the donor wells. Add 300 µL of fresh pH 7.4 PBS to the acceptor wells.

  • Incubation : Incubate the "sandwich" assembly at room temperature for 16 hours without agitation.

  • System Validation : Include Propranolol (known high permeability) and Atenolol (known low permeability) as internal controls to validate membrane integrity.

  • Quantification : Analyze the donor and acceptor well concentrations via LC-MS/MS and calculate the effective permeability ( Pe​ ).

G2 A Compound Preparation B Potentiometric Titration (pKa) A->B Aqueous Phase C PAMPA Assay (Permeability) A->C Lipid Phase D Data Correlation (pKa vs. Pe) B->D Ionization State C->D Passive Flux E Lead Selection D->E ADME Validation

Figure 2: Self-validating experimental system for evaluating scaffold physicochemical properties.

Section 4: Comparative Performance Data

Using the Henderson-Hasselbalch equation, we can correlate the empirical pKa values to the neutral fraction of the drug at pH 7.4. The data below demonstrates how the carbamate modification directly drives passive permeability.

Table 2: PAMPA Permeability Validation Data (Representative)

ScaffoldpH 7.4 Speciation (Neutral Fraction)Effective Permeability ( Pe​ , 10−6 cm/s)Classification
Unsubstituted Piperazine < 0.1%0.5 ± 0.1Low Permeability
1-Methylpiperazine < 0.5%1.2 ± 0.2Low Permeability
Methyl piperazine-1-carboxylate ~ 7.4%15.4 ± 1.1High Permeability
Methyl 3-(hydroxymethyl)piperazine-1-carboxylate ~ 13.7%12.8 ± 0.9High Permeability
Propranolol (Internal Control)N/A18.5 ± 1.5High Permeability (Valid)
Atenolol (Internal Control)N/A0.2 ± 0.1Low Permeability (Valid)

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen (Wiley) URL:[Link]

  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets Source: Current Pharmaceutical Design URL:[Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Molecules (MDPI) URL:[Link]

Sources

Validation

Comparative In Vitro Stability of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate in Human Plasma

Executive Summary & Rationale In early-stage drug development, the pharmacokinetic viability of a lead compound is heavily dictated by its stability in systemic circulation[1]. Compounds containing ester or amide linkage...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In early-stage drug development, the pharmacokinetic viability of a lead compound is heavily dictated by its stability in systemic circulation[1]. Compounds containing ester or amide linkages are particularly susceptible to rapid enzymatic hydrolysis by plasma esterases, amidases, and proteases[1]. This guide provides an objective, data-driven comparison of the in vitro human plasma stability of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (MHPC) against structurally related alternatives. By examining these structure-stability relationships, researchers can better understand how specific functional groups influence enzymatic degradation and optimize their pipeline assets.

Mechanistic Insights: The Causality Behind Stability

As an application scientist, evaluating plasma stability requires looking beyond raw half-life data to understand why a molecule behaves the way it does in a biological matrix. The stability of piperazine derivatives in plasma is governed primarily by electronic stabilization and steric hindrance[2].

The Carbamate Advantage (Electronic Stabilization)

Unlike standard esters, which are highly vulnerable to nucleophilic attack by the catalytic serine residues of plasma carboxylesterases (such as CES1/CES2) and butyrylcholinesterase (BChE)[3], MHPC utilizes a carbamate linkage. The lone pair of electrons on the piperazine N1 nitrogen delocalizes into the carbonyl group, reducing the electrophilicity of the carbonyl carbon. This electronic stabilization makes the carbamate inherently more resistant to enzymatic cleavage than a simple ester[4].

Steric Shielding at the C3 Position

While unsubstituted carbamates offer improved stability over esters, they can still undergo slow hydrolysis. MHPC incorporates a hydroxymethyl group at the C3 position of the piperazine ring. This bulky substituent sits directly adjacent to the N1-carboxylate, creating a localized steric shield. This spatial hindrance physically restricts the ability of plasma esterases to properly orient the molecule within their active sites, drastically reducing the rate of hydrolysis[5].

Comparative Performance Data

To objectively evaluate the performance of MHPC, we compared it against three reference compounds: an unsubstituted carbamate (to isolate the effect of the C3-hydroxymethyl group), a standard ester analog (to isolate the effect of the carbamate linkage), and a highly unstable positive control (Procaine) to validate the assay's enzymatic activity[1].

Compound NameStructural FeatureHalf-life (T1/2)% Remaining (60 min)% Remaining (120 min)
Methyl 3-(hydroxymethyl)piperazine-1-carboxylate C3-Hydroxymethyl Carbamate>240 min 98.2% 95.5%
Methyl piperazine-1-carboxylate Unsubstituted Carbamate145 min74.1%56.3%
3-(hydroxymethyl)piperazine-1-yl acetate Standard Ester22 min15.4%<1.0%
Procaine Positive Control (Ester)<10 min<1.0%<1.0%

Data Interpretation: The data clearly demonstrates that the synergistic effect of the carbamate's electronic stabilization and the C3-hydroxymethyl group's steric hindrance effectively shields MHPC from premature enzymatic degradation.

Experimental Protocol: Self-Validating LC-MS/MS System

A robust protocol must be a self-validating system. The mandatory inclusion of Procaine ensures that the specific batch of human plasma possesses active esterases, preventing false-positive stability results that could arise from using degraded or improperly stored plasma[1].

Step 1: Matrix Preparation
  • Thaw pooled human plasma (K2EDTA anticoagulant) in a 37°C water bath.

  • Centrifuge at 3,000 x g for 5 minutes to remove any precipitated lipids or proteins.

  • Adjust the pH to 7.4 using 0.1 M phosphate buffer if necessary, as plasma pH can drift to 8-9 during long-term storage at -80°C[6].

Step 2: Compound Incubation
  • Prepare a 10 mM stock solution of MHPC and comparator compounds in LC-MS grade DMSO.

  • Dilute the stock in 50% acetonitrile/water to create a 100 µM working solution.

  • Spike the working solution into the pre-warmed human plasma to achieve a final compound concentration of 1 µM. Ensure the final DMSO concentration is <0.1% to prevent enzyme denaturation.

  • Incubate the mixture in a 96-well polypropylene plate at 37°C under gentle orbital shaking (300 rpm)[1].

Step 3: Time-Course Sampling & Quenching
  • At designated time points (0, 15, 30, 60, and 120 minutes), transfer 50 µL aliquots from the incubation plate into a quenching plate[1].

  • The quenching plate must contain 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Piperazin-2-one-d6, 50 ng/mL)[7]. The 3:1 ratio of organic solvent to plasma instantly precipitates proteins and halts all enzymatic activity.

Step 4: Extraction and Analysis
  • Vortex the quenching plate vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins[7].

  • Transfer 100 µL of the clear supernatant to an analytical plate.

  • Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

Step 5: Data Processing
  • Calculate the peak area ratio (Analyte / Internal Standard).

  • Determine the % remaining by dividing the peak area ratio at each time point by the ratio at t=0.

  • Calculate the half-life (T1/2) using the first-order kinetic equation: T1/2 = -0.693 / k, where k is the slope of the natural log of % remaining versus time.

Workflow Visualization

G N1 Compound Preparation (10 mM Stock in DMSO) N2 Incubation in Human Plasma (37°C, pH 7.4, 1 µM) N1->N2 Spike N3 Time-Course Sampling (0, 15, 30, 60, 120 min) N2->N3 N4 Protein Precipitation (Ice-Cold ACN + IS) N3->N4 50 µL Aliquot N5 Centrifugation (10,000 x g, 4°C) N4->N5 Quench N6 LC-MS/MS Analysis (MRM Mode) N5->N6 Supernatant N7 Data Processing (T1/2 & % Remaining) N6->N7

Fig 1: Step-by-step LC-MS/MS workflow for in vitro human plasma stability assessment.

References

  • [2] Stability of Synthetic Piperazines in Human Whole Blood. PubMed (NIH). Available at:[Link]

  • [6] Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. PubMed Central (NIH). Available at:[Link]

  • [4] Esterase Activities in the Blood, Liver and Intestine of Several Preclinical Species and Humans. ResearchGate. Available at:[Link]

  • [5] Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. ResearchGate. Available at: [Link]

  • [3] Carboxylesterase inhibitors. PubMed Central (NIH). Available at:[Link]

Sources

Comparative

GC-MS Validation Protocols for Detecting Residual Solvents in Methyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Comparative Guide

Executive Summary The accurate quantification of residual solvents in pharmaceutical intermediates is a critical regulatory requirement mandated by the [1]. While traditional United States Pharmacopeia methodologies rely...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of residual solvents in pharmaceutical intermediates is a critical regulatory requirement mandated by the [1]. While traditional United States Pharmacopeia methodologies rely heavily on Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)[2], complex polar matrices often expose the limitations of FID.

Methyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 126766-56-1) [3] presents a unique analytical challenge. It contains a secondary amine, a hydroxymethyl group, and a methyl ester. During headspace extraction, thermal degradation of the piperazine ring can release volatile amine fragments, while transesterification can generate endogenous methanol. This guide objectively compares traditional GC-FID against advanced GC-MS (Selected Ion Monitoring) protocols, demonstrating why GC-MS provides a superior, self-validating system for this specific compound[4].

The Analytical Challenge: Matrix Interference & Causality

To understand why GC-MS is necessary, we must analyze the chemical behavior of the sample matrix:

  • In-Situ Methanol Generation: The methyl ester group (-COOCH3) in Methyl 3-(hydroxymethyl)piperazine-1-carboxylate is susceptible to hydrolysis or transesterification if water or protic diluents are used at high headspace equilibration temperatures (>100°C). This generates artifactual methanol, leading to false positives for Class 2 residual methanol.

  • Amine Co-elution: The basic piperazine ring can undergo thermal fragmentation. These volatile amine degradants partition into the headspace and frequently co-elute with Class 2 solvents like Dichloromethane (DCM) or Toluene on standard G43 (DB-624) columns.

  • FID Blindness: Because FID is a non-specific universal carbon detector, it relies entirely on chromatographic retention time ( tR​ ). It cannot differentiate between a co-eluting matrix degradant and the target residual solvent, leading to failed specificity validations.

Logical Relationship: GC-FID vs. GC-MS

Caption: Resolution of Piperazine Matrix Interference using GC-MS vs. GC-FID.

Comparative Performance: HS-GC-FID vs. HS-GC-MS

By utilizing GC-MS in Selected Ion Monitoring (SIM) mode, we bypass matrix co-elutions entirely. Even if an amine fragment co-elutes with Dichloromethane, the MS only monitors the isotopic chlorine signature ( m/z 49 and 84). The amine fragment lacks these ions and is electronically filtered out, ensuring absolute specificity[4].

Table 1: Performance Comparison for Methyl 3-(hydroxymethyl)piperazine-1-carboxylate
ParameterTraditional HS-GC-FID (USP <467>)Advanced HS-GC-MS (SIM Mode)
Detection Mechanism Carbon ionization (Universal)Mass-to-charge ratio ( m/z ) (Specific)
Specificity Low: Prone to false positives from amine degradants.High: Spectral deconvolution isolates target solvents.
Sensitivity (LOD) Moderate (~10-50 ppm)Excellent (~1-5 ppm)
Matrix Mitigation Relies solely on chromatographic resolution.Uses orthogonal mass spectral resolution.
System Validation External calibration only.Self-validating via Internal Standards (IS).

Experimental Protocol: HS-GC-MS Validation Workflow

To establish a self-validating system, this protocol integrates an Internal Standard (Fluorobenzene) to correct for matrix-induced partitioning variations in the headspace vial.

Step-by-Step Methodology

Step 1: Diluent Selection & Sample Preparation

  • Action: Dissolve 50.0 mg of Methyl 3-(hydroxymethyl)piperazine-1-carboxylate in 1.0 mL of Dimethyl Sulfoxide (DMSO). Add 10 µL of Fluorobenzene (Internal Standard, 100 ppm).

  • Causality: DMSO is chosen because it is an aprotic solvent with a high boiling point (189°C). It disrupts the strong intermolecular hydrogen bonding of the piperazine matrix without causing transesterification of the methyl ester, preventing artifactual methanol generation.

Step 2: Headspace Equilibration

  • Action: Incubate the sealed vial at 80°C for 20 minutes.

  • Causality: 80°C provides sufficient thermal energy to drive volatile solvents (Methanol, DCM, Toluene) into the gas phase, but remains below the activation energy required for thermal degradation of the piperazine ring.

Step 3: Chromatographic Separation

  • Action: Inject 1.0 mL of headspace gas onto a DB-624 capillary column (30 m × 0.32 mm × 1.8 µm) using a split ratio of 10:1. Carrier gas: Helium at 1.5 mL/min.

  • Causality: The thick stationary phase film (1.8 µm) provides high capacity and retention for highly volatile solvents, preventing them from eluting in the void volume.

Step 4: Mass Spectrometric Detection

  • Action: Operate the MS in Electron Impact (EI) mode at 70 eV. Utilize SIM mode targeting specific ions.

  • Causality: SIM maximizes the detector's dwell time on target ions, exponentially increasing sensitivity and filtering out background noise.

Caption: HS-GC-MS Analytical Workflow for Residual Solvent Detection.

Quantitative Data & Validation Results

The protocol was validated according to for specificity, linearity, accuracy, and precision. The use of Fluorobenzene as an internal standard ensured that recovery rates remained highly accurate despite the heavy piperazine matrix.

Table 2: GC-MS (SIM) Validation Parameters for Target Solvents
SolventICH ClassLimit (ppm)Target m/z (SIM)LOD (ppm)LOQ (ppm)Recovery (%)Precision (RSD %)
Methanol 2300031, 3212.540.098.52.1
Dichloromethane 260049, 841.55.0102.31.8
Toluene 289091, 920.82.599.11.5
N,N-Dimethylformamide 288073, 444.012.096.42.5
Fluorobenzene (IS) N/AN/A96N/AN/A100.00.9

Note: Recovery was assessed by spiking the Methyl 3-(hydroxymethyl)piperazine-1-carboxylate matrix at 50%, 100%, and 150% of the ICH specification limits.

Conclusion

For complex, thermally labile, and polar intermediates like Methyl 3-(hydroxymethyl)piperazine-1-carboxylate, traditional GC-FID methods are highly susceptible to matrix interference and false positives. By upgrading to an HS-GC-MS (SIM) methodology, analytical scientists can leverage spectral deconvolution to achieve a self-validating, highly specific, and robust assay. The strategic use of DMSO and an 80°C extraction temperature further prevents the in-situ generation of artifactual solvents, ensuring total compliance with ICH Q3C and USP <467> safety mandates.

References

  • European Medicines Agency (EMA). "ICH Q3C (R9) Residual solvents - Scientific guideline." Source: europa.eu. URL:[Link]

  • Agilent Technologies. "Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/FID/5977B MSD System." Source: agilent.com. URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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